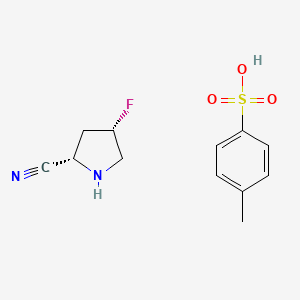

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(2S,4S)-4-fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H7FN2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-1-5(2-7)8-3-4/h2-5H,1H3,(H,8,9,10);4-5,8H,1,3H2/t;4-,5-/m.0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCJUPDDHFBIBD-CKDWGAALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CNC1C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](CN[C@@H]1C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483366-11-6 | |

| Record name | 2-Pyrrolidinecarbonitrile, 4-fluoro-, (2S,4S)-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483366-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate typically involves the fluorination of pyrrolidine derivatives followed by the introduction of a carbonitrile group. One common method includes the reaction of (2S,4S)-4-hydroxypyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to yield the fluorinated product. The subsequent introduction of the carbonitrile group can be achieved using cyanogen bromide (BrCN) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to facilitate the fluorination and cyanation reactions, providing better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or sodium methoxide (NaOMe), leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaN3 in dimethylformamide (DMF) or NaOMe in methanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The fluorinated pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The carbonitrile group may participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of fluoropyrrolidine derivatives significantly impacts their inhibitory potency:

- Key Insight: The 4S-fluoro isomer exhibits ~300-fold higher FAP affinity than the 4R isomer due to favorable hyperconjugative stabilization of the endo conformation .

Substitution Patterns

Modifications at the C2 and C4 positions of the pyrrolidine ring influence target selectivity and potency:

- Key Insight: The cyano group at C2 is essential for covalent adduct formation with serine proteases like FAP and DPP-IV. The 4S-fluoro substitution enhances FAP specificity, while DPP-IV inhibitors prioritize small P2 residues (e.g., glycine) to avoid steric clashes .

Salt Forms and Physicochemical Properties

The choice of counterion affects solubility and stability:

- Key Insight : The hydrochloride salt is hygroscopic and requires inert storage conditions, while the tosylate form (as in denagliptin) offers improved stability for pharmaceutical formulations .

Linker Modifications in FAP Inhibitors

Linker chemistry influences pharmacokinetics and tumor retention:

*SB03045 is a derivative of (2S,4S)-4-fluoropyrrolidine-2-carbonitrile.

- Key Insight: FAPI-46’s extended linker improves tumor retention compared to FAPI-03. Integrating similar linkers into (2S,4S)-4-fluoropyrrolidine-based compounds may enhance their diagnostic utility .

Biological Activity

The compound (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate has garnered attention in recent pharmacological research due to its potential therapeutic applications, particularly in oncology and diabetes management. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is a fluorinated pyrrolidine derivative that exhibits significant biological activity. The synthesis of this compound typically involves several chemical reactions, including oxidation and reductive amination, which facilitate the incorporation of the fluorine atom and the sulfonate group into the pyrrolidine framework .

1. Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

One of the primary biological activities of this compound is its role as a DPP-IV inhibitor , which is crucial for managing type 2 diabetes mellitus (T2DM). DPP-IV is an enzyme that degrades incretin hormones, which are important for insulin regulation. Studies have shown that derivatives of pyrrolidine-2-carbonitrile, including (2S,4S)-4-fluoropyrrolidine-2-carbonitrile, exhibit potent inhibitory effects on DPP-IV:

- IC50 Values : The compound has demonstrated nanomolar potency against DPP-IV, with IC50 values reported around 3.3 nM, indicating a strong inhibitory effect compared to other derivatives .

2. Fibroblast Activation Protein (FAP) Inhibition

Recent studies have also highlighted the compound's potential in cancer therapy as a FAP inhibitor . FAP is expressed in cancer-associated fibroblasts and plays a role in tumor progression:

- Tumor Uptake : In vivo studies using radiolabeled variants of (2S,4S)-4-fluoropyrrolidine-2-carbonitrile showed promising tumor uptake rates comparable to established FAP inhibitors like FAPI-04 . Specifically, the compound exhibited an uptake of 11.8 ± 2.35 %ID/g in tumor tissues.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the pharmacological properties of (2S,4S)-4-fluoropyrrolidine-2-carbonitrile:

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of fluorinated pyrrolidines has revealed that modifications at specific positions can significantly affect their biological potency:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.